molecular formula C17H19FN4O B11197108 2-(4-Fluorophenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide

2-(4-Fluorophenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide

Cat. No.: B11197108
M. Wt: 314.36 g/mol
InChI Key: SFUDOQSDVPBAHF-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group, a piperidinyl group, and a pyrimidinyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-fluoroaniline with acetic anhydride to form 4-fluoroacetanilide. This intermediate is then reacted with 2-chloropyrimidine in the presence of a base such as potassium carbonate to yield the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(4-Fluorophenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C17H19FN4O

Molecular Weight

314.36 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-(2-piperidin-1-ylpyrimidin-5-yl)acetamide

InChI

InChI=1S/C17H19FN4O/c18-14-6-4-13(5-7-14)10-16(23)21-15-11-19-17(20-12-15)22-8-2-1-3-9-22/h4-7,11-12H,1-3,8-10H2,(H,21,23)

InChI Key

SFUDOQSDVPBAHF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=N2)NC(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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